molecular formula C12H13BrFNO B1381133 1-(2-Bromo-5-fluorobenzyl)piperidin-4-one CAS No. 1704065-40-6

1-(2-Bromo-5-fluorobenzyl)piperidin-4-one

Cat. No. B1381133
M. Wt: 286.14 g/mol
InChI Key: RKYQXPWDASDOGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(2-Bromo-5-fluorobenzyl)piperidin-4-one consists of a piperidin-4-one ring attached to a 2-bromo-5-fluorobenzyl group.

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis and biological evaluation of a related compound, "1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine" for in vivo studies of acetylcholinesterase (AChE). Despite potent in vitro biological activity, the nonspecific distribution in brain regions suggested limited suitability for in vivo AChE studies (Lee et al., 2000).

Synthesis Methods

Another research outlined convenient methods for synthesizing isotopomers of "4-(4-fluorobenzyl)piperidine," demonstrating an improved method for catalytic H/D exchange in benzylic positions, contributing to the understanding of synthesis techniques in this chemical domain (Proszenyák et al., 2005).

Radiotracer Development

A study developed novel PET radioligands containing the "4-(4-fluorobenzyl)piperidine" moiety for imaging NR2B NMDA receptors. Despite high accumulation in bone and cartilage, poor brain penetration limited their suitability for imaging NR2B NMDA receptors, emphasizing the challenges in developing effective radiotracers for neurological applications (Labas et al., 2011).

Enzyme Inhibition for Cancer Therapy

Research into "1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one" and its analogues revealed potent and selective inhibition of Coactivator-associated arginine methyltransferase 1 (CARM1), highlighting potential therapeutic applications for hormone-dependent tumors such as prostate and breast cancers (Cheng et al., 2011).

Chemical Synthesis and Characterization

The preparation of "3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one" was documented, showcasing the methods for synthesizing and confirming the structures of compounds within this chemical family (Duan-zhi, 2005).

Future Directions

The future directions of research on 1-(2-Bromo-5-fluorobenzyl)piperidin-4-one and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-12-2-1-10(14)7-9(12)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYQXPWDASDOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223064
Record name 4-Piperidinone, 1-[(2-bromo-5-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-5-fluorobenzyl)piperidin-4-one

CAS RN

1704065-40-6
Record name 4-Piperidinone, 1-[(2-bromo-5-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinone, 1-[(2-bromo-5-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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